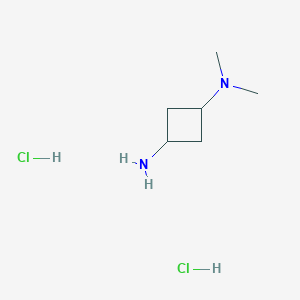

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNWDIHHGMSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229625-44-8 | |

| Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride typically involves the reaction of cyclobutanediamine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of N1,N1-dimethylcyclobutane-1,3-dione.

Reduction: Formation of N1,N1-dimethylcyclobutane-1,3-diamine.

Substitution: Formation of N1,N1-dimethylcyclobutane-1,3-diamine derivatives.

Scientific Research Applications

Organic Chemistry

- Building Block for Synthesis : N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

- Intermediate in Complex Molecule Synthesis : It is used as an intermediate in the synthesis of various organic compounds due to its unique structural properties.

Biological Applications

- Potential Therapeutic Uses : The compound is being investigated for its potential as a precursor in drug development. Its structural features may allow it to interact effectively with biological macromolecules.

- Enzyme Inhibition and Receptor Modulation : Research indicates that it can inhibit specific enzymes or modulate receptor activity, which could lead to novel therapeutic pathways .

Medicinal Chemistry

- Drug Development : Given its biological activity, there is ongoing research into its applications in pharmaceutical formulations targeting specific diseases .

- Interactions with Biological Targets : The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors, influencing their activity .

Industrial Applications

- Production of Specialty Chemicals : N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is utilized in the production of specialty chemicals and polymers .

- Material Science : Its properties make it suitable for use in synthesizing advanced materials with specific characteristics.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride:

- A study published in MDPI discusses the compound's role as a ligand for metal catalysts, emphasizing its potential in catalysis and synthesis processes .

- Research has shown that variations of this compound can lead to different biological activities, suggesting that modifications could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride

- N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride

- N1,N1-dimethylcycloheptane-1,3-diamine dihydrochloride

Uniqueness

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and reactivity are required.

Biological Activity

N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride, a compound with the chemical formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol, has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

- Molecular Formula : C6H16Cl2N2

- Molecular Weight : 187.11 g/mol

- CAS Number : 1229625-44-8

- Purity : ≥ 97%

- Storage Conditions : Store under argon at room temperature

N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to function as a ligand for certain receptors, potentially influencing neurotransmission and cellular signaling. The compound has been studied for its role in:

- Neurotransmitter modulation : Similar compounds have shown potential in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

- Cell Penetrating Peptides (CPPs) : Research indicates that cyclobutane derivatives can enhance cellular uptake of therapeutic agents, making them useful in drug delivery systems .

1. Neuropharmacology

Studies have indicated that derivatives of cyclobutane diamines can exhibit neuroprotective effects. For instance, N1,N1-dimethylcyclobutane-1,3-diamine has been explored for its potential as a neuroprotective agent against excitotoxicity in neuronal cells. This is particularly relevant in conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

2. Organocatalysis

The compound's ability to act as an organocatalyst has been investigated, especially in asymmetric synthesis processes. Cyclobutane derivatives are known for their rigidity and stereogenic centers, which can be advantageous in catalyzing specific reactions .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of various cyclobutane derivatives, including N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| N1,N1-Dimethylcyclobutane-1,3-diamine | 15 | Inhibition of oxidative stress pathways |

| Control (No treatment) | - | - |

Study 2: Organocatalytic Activity

In another investigation focused on organocatalysis, researchers synthesized a series of cyclobutane-based catalysts and assessed their efficiency in promoting Michael addition reactions. The study found that N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride exhibited notable catalytic activity.

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Michael Addition | 85% | N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride |

| Alternative Catalyst | 70% | Standard amine catalyst |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by diamine functionalization. Key steps include:

- Cyclobutane precursor preparation : Use of [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core.

- Amine introduction : Alkylation or reductive amination with dimethylamine under controlled pH and temperature (e.g., 0–5°C to minimize side reactions).

- Salt formation : Treatment with HCl in anhydrous ethanol to precipitate the dihydrochloride salt .

- Critical parameters : Solvent choice (e.g., THF for solubility), stoichiometric excess of dimethylamine (1.5–2.0 eq), and inert atmosphere to prevent oxidation .

Q. How is the structural integrity of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride confirmed post-synthesis?

- Methodological Answer : Multi-modal analytical validation is essential:

- NMR spectroscopy : - and -NMR to confirm cyclobutane ring geometry (e.g., coupling constants for adjacent protons) and dimethylamine integration.

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNCl).

- X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure refinement, resolving bond angles and hydrogen-bonding networks .

Q. What are the stability considerations for this compound under standard laboratory storage?

- Methodological Answer : Stability is assessed via:

- Thermogravimetric analysis (TGA) : Degradation onset temperatures (e.g., >150°C indicates thermal robustness).

- Hygroscopicity testing : Dynamic vapor sorption (DVS) to evaluate moisture uptake, with recommended storage in desiccators (<30% RH).

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs or ion channels).

- QSAR modeling : Train models on cyclobutane-diamine analogs to correlate substituent effects (e.g., logP, polar surface area) with bioactivity.

- MD simulations : GROMACS or AMBER for assessing conformational stability in lipid bilayers or aqueous environments .

Q. How do stereochemical variations in the cyclobutane ring affect pharmacological outcomes?

- Methodological Answer :

- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate cis vs. trans diastereomers.

- Biological assays : Compare IC values in cell-based assays (e.g., cAMP inhibition) to determine stereochemical impact.

- Crystallographic analysis : Resolve hydrogen-bonding differences between enantiomers using SHELXS/SHELXD .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites (e.g., N-oxidation or cyclobutane ring cleavage).

- PK/PD modeling : NONMEM or Phoenix WinNonlin to correlate plasma concentrations with target engagement.

- Tissue distribution studies : Radiolabeled compound (e.g., ) tracking in rodent models to assess bioavailability .

Q. How can impurity profiles be minimized during large-scale synthesis?

- Methodological Answer :

- DoE optimization : Design-of-experiments (e.g., JMP or MODDE) to identify critical process parameters (CPPs) affecting byproduct formation.

- Chromatographic purification : Prep-HPLC with C18 columns and ion-pair reagents (e.g., TFA) to remove dimethylamine adducts.

- ICH compliance : Follow Q3A guidelines, ensuring impurities <0.15% via validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.